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Compound of Interest

Compound Name: Gomisin M2

Cat. No.: B198098

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the toxicity and safety profile of Gomisin M2.
The following troubleshooting guides and frequently asked questions (FAQs) are designed to
address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQSs)

Q1: What is the general toxicity profile of Gomisin M2?

A Material Safety Data Sheet (MSDS) for Gomisin M2 classifies it as "Acute toxicity, Oral
(Category 4)," with the hazard statement H302: "Harmful if swallowed."[1] It is also classified as
"Acute aquatic toxicity (Category 1)" (H400) and "Chronic aquatic toxicity (Category 1)" (H410),
indicating it is very toxic to aquatic life with long-lasting effects.[1] In preclinical studies involving
oral administration to mice for research on atopic dermatitis and psoriasis, no changes in body
weight were observed, suggesting a lack of overt toxicity at the therapeutic doses used.[2]

Q2: Is there any available data on the genotoxicity or mutagenicity of Gomisin M2?

Currently, there is no publicly available data from specific genotoxicity or mutagenicity studies
on Gomisin M2, such as the Ames test, chromosomal aberration assay, or in vivo
micronucleus test. This represents a significant gap in the comprehensive safety assessment of
this compound.

Q3: What are the known cytotoxic effects of Gomisin M2 in vitro?
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Gomisin M2 has demonstrated differential cytotoxicity depending on the cell type. In studies
with human keratinocytes (HaCaT cells), Gomisin M2 did not exhibit cytotoxic effects at
concentrations up to 10 uM. Conversely, it has shown cytotoxic activity against triple-negative
breast cancer cell lines (MDA-MB-231 and HCC1806) with IC50 values in the range of 57-60
MM.[3] It displayed lower cytotoxicity towards the non-cancerous breast epithelial cell line
MCF10A, with an IC50 value greater than 80 uM.[3]

Q4: What is known about the pharmacokinetics (ADME) of Gomisin M2?

Detailed pharmacokinetic data specifically for Gomisin M2, including its absorption,
distribution, metabolism, and excretion (ADME), are not extensively documented in the
available literature. However, Gomisin M2 belongs to the family of dibenzocyclooctadiene
lignans from Schisandra chinensis. Lignans in this class are generally characterized by poor
water solubility and are subject to significant first-pass metabolism, which can result in low
systemic bioavailability.[1] They are primarily absorbed in the duodenum and jejunum and are
known to be metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9.[1]
Some lignans from Schisandra have been shown to cross the blood-brain barrier.[1]

Q5: Are there any established LD50 or No-Observed-Adverse-Effect-Level (NOAEL) values for
Gomisin M2?

Specific LD50 and NOAEL values for purified Gomisin M2 have not been reported in the
reviewed scientific literature. However, an acute oral toxicity study on a pomace extract of
Schisandra chinensis in rats indicated a GHS classification of 'Category 5', with potential acute
toxicity at concentrations between 2000 to 5000 mg/kg. It is important to note that this study
was conducted on an extract and not on isolated Gomisin M2.
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Issue

Possible Cause

Troubleshooting Steps

Unexpected cell death in in
vitro assays at low

concentrations (<10 puM).

1. Cell line sensitivity. 2.
Contamination of the
compound or cell culture. 3.
Errors in concentration

calculation.

1. Confirm the reported non-
cytotoxic concentrations in the
relevant literature for your
specific cell line. 2. Perform a
new cytotoxicity assay (e.g.,
MTT or LDH) with a fresh stock
of Gomisin M2 and ensure
aseptic techniques. 3. Verify
the molecular weight of
Gomisin M2 and double-check

all dilution calculations.

Inconsistent results in anti-
inflammatory or anti-cancer

assays.

1. Variability in experimental
conditions (e.g., cell density,
incubation time). 2.
Degradation of Gomisin M2 in
the culture medium. 3.
Development of cellular

resistance.

1. Standardize all experimental
parameters and include
appropriate positive and
negative controls in every
experiment. 2. Prepare fresh
solutions of Gomisin M2 for
each experiment from a frozen
stock. Protect from light if
photosensitive. 3. If applicable,
assess the expression of drug

resistance markers.

Observed signs of toxicity in
animal models at expected

therapeutic doses.

1. Vehicle-related toxicity. 2.
Off-target effects of Gomisin
M2. 3. Interaction with other

administered substances.

1. Administer the vehicle alone
to a control group of animals to
rule out its contribution to the
observed toxicity. 2. Conduct a
dose-response study to
determine the therapeutic
window. Monitor for clinical
signs of toxicity and perform
histopathological analysis of
major organs. 3. Review all co-
administered substances for
potential drug-drug
interactions. Schisandra
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lignans are known to interact
with CYP450 enzymes.[1]

Quantitative Toxicity Data

Table 1: In Vitro Cytotoxicity of Gomisin M2

Cell Line Cell Type Assay IC50 Value Reference
Human Not cytotoxic up
HaCaT ) MTT
Keratinocytes to 10 uM
Human Breast
MDA-MB-231 Alamar Blue ~60 uM [3]
Cancer

Human Breast
HCC1806 Alamar Blue ~57 UM [3]
Cancer

Human Breast
MCF10A o Alamar Blue >80 uM [3]
Epithelial

Table 2: Acute Toxicity Classification of Gomisin M2

Substance GHS Classification = Hazard Statement Reference
o Acute toxicity, Oral H302: Harmful if
Gomisin M2 [1]
(Category 4) swallowed
o Acute aquatic toxicity H400: Very toxic to
Gomisin M2 [1]

(Category 1) aquatic life

) _ H410: Very toxic to
o Chronic aquatic o ]
Gomisin M2 o aquatic life with long [1]
toxicity (Category 1) )
lasting effects

Signaling Pathways

Gomisin M2 has been shown to modulate specific signaling pathways, which are crucial for its
therapeutic effects and should be considered in its safety profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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